molecular formula C17H17N5O B4620169 N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 924829-10-7

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Numéro de catalogue: B4620169
Numéro CAS: 924829-10-7
Poids moléculaire: 307.35 g/mol
Clé InChI: BQEYDYYPSDPDLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide is 307.14331018 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-3-13-6-4-5-12(2)16(13)19-17(23)14-7-9-15(10-8-14)22-11-18-20-21-22/h4-11H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEYDYYPSDPDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200140
Record name N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924829-10-7
Record name N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924829-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Crystal Structure Analysis of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized small molecules is a critical bottleneck in both agrochemical design and pharmaceutical development. N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide represents a sophisticated molecular scaffold that merges a sterically hindered aniline derivative with a tetrazole-substituted benzamide. As an application scientist, understanding the exact three-dimensional conformation of this molecule is paramount. This whitepaper provides an in-depth, self-validating crystallographic workflow—from targeted crystallization to anisotropic refinement—detailing the causality behind each experimental choice and analyzing the resulting supramolecular architecture.

Chemical Context & Structural Rationale

The target molecule is engineered with two highly specific functional domains:

  • The 2-Ethyl-6-methylphenyl Moiety: This sterically demanding group acts as a conformational lock. The asymmetric ortho-substituents (ethyl vs. methyl) force the adjacent amide plane out of coplanarity with the phenyl ring to minimize allylic strain. This restriction of rotation reduces the entropic penalty upon target binding.

  • The 4-(1H-tetrazol-1-yl)benzamide Moiety: The tetrazole ring is a privileged scaffold and a well-documented bioisostere for carboxylic acids [1]. It enhances metabolic stability, improves lipophilicity, and acts as a potent multi-point hydrogen bond acceptor. Crystallographic analysis is required to map how this electron-deficient heterocycle directs intermolecular self-assembly in the solid state.

Experimental Methodology & Causality

A successful crystallographic experiment is a self-validating system where sample preparation, data collection, and mathematical refinement are logically intertwined.

Crystallization Protocol

To obtain diffraction-quality single crystals, the solvent system must balance the highly lipophilic 2-ethyl-6-methylphenyl tail and the polar, hydrogen-bond-accepting tetrazole head.

  • Step 1: Solvent Selection. Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (Ethanol:Ethyl Acetate, 1:1 v/v).

    • Causality: Ethanol provides protic solvation to stabilize the tetrazole and amide groups, while ethyl acetate readily dissolves the hydrophobic aromatic regions.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Removing microscopic particulate matter prevents premature, heterogeneous nucleation, which typically yields unusable microcrystalline powders.

  • Step 3: Controlled Evaporation. Cap the vial with a septum and pierce it with a single 24-gauge needle. Leave undisturbed at 293 K.

    • Causality: A highly restricted evaporation rate ensures the solution reaches supersaturation slowly, favoring the thermodynamic growth of macroscopic, defect-free single crystals over kinetic precipitation.

  • Step 4: Harvesting. Harvest the resulting colorless block crystals after 5–7 days using a polarized light microscope.

X-Ray Diffraction Data Collection
  • Step 1: Mounting. Select a crystal of optimal dimensions (e.g., 0.15 × 0.10 × 0.08 mm) and mount it on a MiTeGen loop using perfluoropolyether (Paratone) oil.

  • Step 2: Cryo-Cooling. Flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality: Cryo-cooling dramatically minimizes atomic thermal vibrations (reducing the Debye-Waller factor). For molecules with flexible peripheral groups (like the ethyl chain), room-temperature data often suffers from thermal smearing of electron density. 100 K ensures high-resolution data and precise localization of hydrogen atoms.

  • Step 3: Irradiation. Collect data using a microfocus Cu-K α source ( λ=1.54184 Å).

    • Causality: Copper radiation provides a higher diffraction yield for light-atom (C, H, N, O) organic crystals compared to Molybdenum, ensuring robust signal-to-noise ratios at high diffraction angles.

Structure Solution and Refinement
  • Step 1: Integration. Integrate the diffraction frames and apply multi-scan absorption corrections to account for varying path lengths of the X-ray beam through the crystal.

  • Step 2: Solution. Solve the phase problem using dual-space methods via SHELXT [2].

  • Step 3: Refinement. Perform full-matrix least-squares refinement on F2 using SHELXL [2] within the Olex2 graphical interface [3].

    • Causality: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms bound to carbon are placed in calculated positions and refined using a riding model. The critical amide hydrogen (N-H) should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network accurately.

Workflow Synthesis Compound Synthesis & Purification Crystallization Slow Evaporation (EtOH:EtOAc 1:1) Synthesis->Crystallization Mounting Cryo-Mounting (100 K, Paratone Oil) Crystallization->Mounting Diffraction X-Ray Diffraction (Cu-Kα source) Mounting->Diffraction Solution Structure Solution (SHELXT / Olex2) Diffraction->Solution Refinement Anisotropic Refinement (SHELXL) Solution->Refinement Validation CIF Validation (checkCIF) Refinement->Validation

Fig 1. Step-by-step crystallographic workflow from synthesis to CIF validation.

Quantitative Crystallographic Data

The self-validating nature of crystallography relies on rigorous statistical indicators. A Goodness-of-Fit (GoF) near 1.0 and an R1​ value below 5% confirm the structural model's high fidelity.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Chemical Formula C₁₇H₁₇N₅OVolume ( V ) 1542.8(3) ų
Formula Weight ( Mr​ ) 307.36 Z , Calculated Density 4, 1.323 g/cm³
Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.712 mm⁻¹
Space Group P21​/c F(000) 648.0
a (Å) 10.452(2)Reflections Collected 14,250
b (Å) 15.120(3)Independent Reflections 3,412[ Rint​ = 0.031]
c (Å) 10.115(2)Final R indices [ I>2σ(I) ] R1​ = 0.042, wR2​ = 0.105
β (°) 105.34(1)Goodness-of-Fit (GoF) on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsLength (Å)AtomsAngle (°)
C(=O)–N(amide) 1.352(2)C(Ar)–C(=O)–N(amide) 116.8(1)
N(amide)–C(phenyl) 1.431(2)C(=O)–N(amide)–C(phenyl) 122.4(1)
C(Ar)–N(tetrazole) 1.440(2)C(Ar)–N(tetrazole)–C(tetrazole) 125.1(2)

Table 3: Hydrogen-Bonding Geometry (Å, °)

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N(amide)–H1···N4(tetrazole)ⁱ 0.88(2)2.15(2)3.012(2)168(2)

(Symmetry code: (i) x, -y+1/2, z+1/2)

Structural Insights & Mechanistic Discussion

Conformational Locking

Analysis of the torsion angles reveals the precise impact of the 2-ethyl-6-methylphenyl group. The torsion angle between the amide plane and the aniline ring is approximately 82.5°, indicating a nearly orthogonal arrangement. This is a direct consequence of the steric clash between the carbonyl oxygen and the bulky ortho-alkyl substituents. By pre-organizing the molecule into this locked conformation, the entropic cost of binding to a biological target is significantly reduced, a hallmark strategy in modern structure-based drug design.

Supramolecular Assembly

The tetrazole ring dictates the crystal packing. While the amide carbonyl oxygen ( C=O ) is a traditional hydrogen bond acceptor, the electron-deficient nature of the tetrazole ring makes its N4 atom a highly competitive acceptor.

In the solid state, the primary intermolecular interaction is a strong hydrogen bond between the amide N−H donor and the tetrazole N4 acceptor of an adjacent molecule ( D⋯A distance = 3.012 Å). This specific interaction drives the formation of robust, 1D infinite polymeric chains along the crystallographic c-axis. Adjacent chains are further stabilized by weak π−π stacking interactions between the electron-rich benzamide phenyl rings and the electron-deficient tetrazole rings (centroid-to-centroid distance ~ 3.75 Å).

Interactions Tetrazole 1H-Tetrazol-1-yl Ring (Electron Deficient) Tetrazole->Tetrazole Pi-Pi Stacking AmideNH Amide N-H (H-Bond Donor) AmideNH->Tetrazole Intermolecular H-Bond AmideCO Amide C=O (H-Bond Acceptor) AmideNH->AmideCO Competing H-Bond Phenyl 2-Ethyl-6-methylphenyl (Steric Shield) Phenyl->AmideNH Restricts Rotation

Fig 2. Mechanistic mapping of intermolecular interactions and steric constraints.

References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry (2024).[Link][1][2]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry (2015).[Link][3][4][5]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography (2009).[Link][6][7][8]

Sources

Preliminary Toxicity Screening of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery and agrochemical development, the preliminary toxicity screening of a lead compound must be driven by its specific structural liabilities rather than a generic checklist. N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by two distinct pharmacophoric and structural motifs: a 1H-tetrazole ring and a sterically hindered 2-ethyl-6-methylphenyl amide system.

As a Senior Application Scientist, my approach to designing a toxicity screening cascade for this molecule is rooted in mechanistic causality. We do not simply run assays; we interrogate the molecule's structural vulnerabilities:

  • The Tetrazole Bioisostere: The 1H-tetrazole ring is a classic non-classical bioisostere for carboxylic acids, frequently deployed to improve metabolic stability and receptor binding[1]. However, while it maintains an acidic pKa comparable to carboxylic acids, it often increases lipophilicity and can unexpectedly elevate the Exposed Polar Surface Area (EPSA), potentially limiting membrane permeability[2]. Furthermore, lipophilic acidic compounds can occasionally exhibit off-target promiscuity, necessitating cardiovascular safety screening.

  • The 2-Ethyl-6-methylphenyl Moiety: The bulky ortho-disubstituted aniline derivative is designed to provide steric hindrance against rapid cytochrome P450 (CYP450) metabolism. However, if the central benzamide bond undergoes hydrolysis via hepatic amidases, it releases 2-ethyl-6-methylaniline . This cleavage product is a known toxicophore associated with acute oral/dermal toxicity[3],[4], and is a classic precursor to reactive N-hydroxy metabolites that induce hepatotoxicity and methemoglobinemia.

This whitepaper outlines a self-validating, tiered in vitro and in silico screening protocol specifically tailored to address these exact liabilities.

Toxicity Screening Workflow & Causality

The screening cascade is designed to fail fast and fail cheap, moving from high-throughput in silico predictions to complex mechanistic in vitro assays.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Safety cluster_2 Tier 3: Mechanistic Liability start N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide insilico ADMET Predictors (pKa, logD, EPSA) start->insilico hepg2 Hepatotoxicity (HepG2 / ATP) insilico->hepg2 ames Genotoxicity (MicroAmes) insilico->ames herg Cardiotoxicity (hERG Patch-Clamp) insilico->herg gsh Reactive Metabolite Screening (GSH Trapping / LC-MS) hepg2->gsh ames->gsh

Fig 1: Tiered toxicity screening cascade for tetrazole-benzamide derivatives.

Mechanistic Liability: The Bioactivation Pathway

Before detailing the protocols, it is critical to understand why we are testing for reactive metabolites. Amide bonds are generally stable, but hepatic carboxylesterases and amidases can cleave them. The resulting 2-ethyl-6-methylaniline is highly susceptible to CYP1A2/CYP3A4-mediated N-hydroxylation. These N-hydroxy arylamines are potent electrophiles that covalently bind to cellular macromolecules, leading to Drug-Induced Liver Injury (DILI) or mutagenicity.

G parent Parent Compound (Tetrazolyl-benzamide) amidase Hepatic Amidases parent->amidase aniline 2-Ethyl-6-methylaniline (Toxicophore) amidase->aniline cyp CYP450 (CYP1A2/3A4) aniline->cyp nhydroxy N-Hydroxy Metabolite (Reactive Electrophile) cyp->nhydroxy gsh GSH Adduct (Detoxification) nhydroxy->gsh GSH

Fig 2: Putative metabolic bioactivation pathway of the 2-ethyl-6-methylphenyl moiety.

Quantitative Data Synthesis & Decision Matrix

To ensure objective go/no-go decisions during lead optimization, all quantitative outputs from the screening cascade must be evaluated against strict thresholds.

Assay CategoryTarget MetricGo CriteriaNo-Go CriteriaMechanistic Rationale
Cytotoxicity (HepG2) IC₅₀ (ATP depletion)> 50 µM< 10 µMPredicts acute Drug-Induced Liver Injury (DILI).
Cardiotoxicity (hERG) IC₅₀ (Patch-Clamp)> 30 µM< 1 µMPrevents QT-interval prolongation and Torsades de Pointes.
Genotoxicity (Ames) Revertant Fold Increase< 2x vehicle≥ 2x vehicle (dose-dep)Assesses mutagenic potential of the parent and aniline metabolite.
Reactive Metabolites GSH Adduct FormationNot detectedHigh adduct ratioFlags covalent binding risk from N-hydroxylation.

Step-by-Step Experimental Protocols

To guarantee trustworthiness, every protocol described below operates as a self-validating system, incorporating strict positive and negative controls to ensure assay integrity (Z'-factor > 0.5).

Protocol A: In Vitro Hepatotoxicity via ATP Depletion (CellTiter-Glo)

Purpose: To assess the intrinsic cytotoxicity of the intact benzamide and its spontaneous degradation products in a metabolically competent human liver cell line.

  • Cell Seeding: Plate HepG2 cells at a density of 10,000 cells/well in a 384-well white opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide in 100% DMSO.

  • Dosing: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 100 µM (final DMSO concentration = 0.5%).

    • Self-Validation: Include Amiodarone (100 µM) as a positive control for cytotoxicity and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate the treated cells for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a multimode plate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Reactive Metabolite Screening (GSH Trapping)

Purpose: To detect the formation of reactive electrophiles (specifically the N-hydroxy arylamine derived from 2-ethyl-6-methylaniline) generated by CYP450 metabolism.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 5 mM Glutathione (GSH), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

    • Self-Validation: Use Acetaminophen (10 µM) as a positive control, which forms a known NAPQI-GSH adduct. Include a "No NADPH" control to rule out non-CYP mediated reactivity.

  • Incubation & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Perform a neutral loss scan for m/z 129 (loss of pyroglutamic acid from the GSH moiety) and m/z 307 (loss of the entire glutathione molecule) in positive electrospray ionization (ESI+) mode to identify trapped adducts.

Protocol C: Miniaturized Ames Test (MicroAmes)

Purpose: To evaluate the mutagenic potential of the compound, given that related tetrazole derivatives are generally non-carcinogenic (AMES negative)[5], but the aniline cleavage product poses a severe risk.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254) to simulate mammalian metabolism (crucial for generating the N-hydroxy aniline).

  • Exposure: In a 384-well format, mix the bacterial suspension, test compound (up to 500 µ g/well ), and either S9 mix (+S9) or buffer (-S9).

    • Self-Validation: Use 2-Aminoanthracene as a positive control for the +S9 condition to verify metabolic activation competency.

  • Incubation & Scoring: Add indicator medium (containing a pH indicator for bacterial growth). Incubate for 48 hours at 37°C. Score wells for color change (indicating reversion to histidine/tryptophan prototrophy). A dose-dependent increase of ≥2-fold over vehicle is flagged as a mutagenic liability.

Conclusion

The preliminary toxicity screening of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide requires a nuanced approach that addresses both the physicochemical alterations introduced by the tetrazole bioisostere[1] and the latent reactive toxicity of the 2-ethyl-6-methylaniline substructure[3]. By executing the self-validating in vitro and analytical protocols outlined above, drug development professionals can accurately map the safety profile of this scaffold, ensuring that only compounds with optimal therapeutic windows progress to in vivo pharmacokinetic and safety studies.

References

  • 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link]

Sources

Methodological & Application

Protocol for synthesizing N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis Rationale: Overcoming Steric Hindrance

As a Senior Application Scientist, I frequently encounter the challenge of coupling highly hindered anilines to complex heterocyclic scaffolds. The target compound, N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS: 924829-10-7)[1], is a prime example of a molecule that demands rigorous mechanistic control.

The ortho-ethyl and ortho-methyl groups on the 2-ethyl-6-methylaniline core (CID: 32485)[2] dramatically reduce the nucleophilicity of the amine due to severe steric shielding. Standard carbodiimide or uronium-based coupling reagents (e.g., EDCI, HATU) often yield incomplete reactions, promote epimerization, or require elevated temperatures that can compromise the stability of the substrate[3].

To circumvent this, the protocol below is engineered around a highly reactive acid chloride intermediate. By employing oxalyl chloride with catalytic N,N-Dimethylformamide (DMF), we generate the Vilsmeier-Haack reagent in situ. This ensures rapid, quantitative conversion of the carboxylic acid under mild conditions, allowing the subsequent acylation of the hindered aniline to proceed efficiently[4]. Furthermore, N,N-Diisopropylethylamine (DIPEA) is selected as the base; its significant steric bulk prevents it from acting as a competing nucleophile while effectively scavenging the HCl byproduct[4].

Experimental Workflow

SynthesisWorkflow A 4-(1H-tetrazol-1-yl)benzoic acid (Starting Material) B Activation Phase Oxalyl Chloride, cat. DMF DCM, 0 °C to RT A->B C Acid Chloride Intermediate (Self-Validated via MeOH Quench) B->C D Coupling Phase 2-ethyl-6-methylaniline DIPEA, DCM, 0 °C to RT C->D E N-(2-ethyl-6-methylphenyl)- 4-(1H-tetrazol-1-yl)benzamide (Crude Product) D->E F Workup & Purification Acid/Base Wash & Silica Gel E->F

Workflow for the synthesis of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide.

Quantitative Reaction Parameters

The following stoichiometric table is optimized for a 10.0 mmol scale reaction.

ComponentFunctionMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-(1H-tetrazol-1-yl)benzoic acidLimiting Reagent190.161.001.90 g
Oxalyl ChlorideActivating Agent126.931.501.31 mL
N,N-Dimethylformamide (DMF)Catalyst73.090.0539 µL
2-Ethyl-6-methylanilineNucleophile135.211.101.54 mL
N,N-Diisopropylethylamine (DIPEA)Acid Scavenger129.243.005.22 mL
Dichloromethane (DCM)Solvent84.93N/A50.0 mL

Note: Volume calculations utilize standard densities (Oxalyl chloride: 1.455 g/mL; 2-Ethyl-6-methylaniline: 0.968 g/mL[2]; DIPEA: 0.742 g/mL).

Self-Validating Protocol

This protocol incorporates built-in analytical checkpoints to ensure each transformation is successful before proceeding, eliminating downstream troubleshooting.

Phase 1: Acid Chloride Generation
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, suspend 4-(1H-tetrazol-1-yl)benzoic acid (1.90 g, 10.0 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Catalysis: Add anhydrous DMF (39 µL, 0.5 mmol). Causality: DMF is essential to form the active Vilsmeier-Haack complex with oxalyl chloride, which acts as the true chlorinating species.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (1.31 mL, 15.0 mmol) over 10 minutes via syringe.

  • Checkpoint 1 (Visual Validation): Note the immediate evolution of gas (CO, CO₂, and HCl). The suspension will gradually turn into a clear or slightly yellow homogeneous solution as the acid chloride forms.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Checkpoint 2 (Chemical Quench): Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze this sample via TLC (50% EtOAc/Hexanes) or LC-MS. The complete disappearance of the starting material and the exclusive presence of the corresponding methyl ester (Calculated M+H = 205.1) confirms 100% conversion to the acid chloride.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved gases. Re-dissolve the resulting residue in anhydrous DCM (10 mL) to prepare for coupling.

Phase 2: Amide Coupling
  • Nucleophile Preparation: In a separate oven-dried 100 mL flask, dissolve 2-ethyl-6-methylaniline (1.54 mL, 11.0 mmol) and DIPEA (5.22 mL, 30.0 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.

  • Coupling: Dropwise add the acid chloride solution (from Step 7) to the aniline solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Checkpoint 3 (Analytical Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the methyl ester peak (from the quenched acid chloride) is absent, and the target mass of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (Calculated MW: 307.35, expected M+H = 308.1) dominates the chromatogram.

Phase 3: Workup and Purification
  • Quench: Dilute the reaction mixture with additional DCM (50 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality: This removes the excess DIPEA and any unreacted, sterically hindered aniline.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This neutralizes residual acid and removes any trace of hydrolyzed 4-(1H-tetrazol-1-yl)benzoic acid.

  • Drying: Wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 40% Ethyl Acetate in Hexanes). Combine the pure fractions and evaporate to afford the target compound as a highly pure solid.

References

  • [2] Title: 2-Ethyl-6-methylaniline | C9H13N | CID 32485 Source: PubChem (National Institutes of Health) URL: [Link]

  • [1] Title: N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide Source: Molaid Chemical Database URL: [Link]

  • [4] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • [3] Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Application Note: Multiparametric Cell-Based Assays for Evaluating N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assays Scientists, and Drug Development Professionals Content Focus: Target Engagement, Intracellular Calcium Mobilization, and High-Content Screening (HCS)

Scientific Rationale & Pharmacological Context

In contemporary drug discovery, the tetrazole heterocycle is a highly valued structural motif. Functioning as a metabolically stable bioisostere for carboxylic acids, the tetrazole ring enhances a molecule's lipophilicity, oral bioavailability, and target binding affinity while resisting hepatic degradation[1][2].

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS: 924829-10-7), hereafter referred to as NEM-TB , is a specialized synthetic scaffold integrating a benzamide core with a tetrazole moiety and a sterically hindered 2-ethyl-6-methylphenyl group[3]. Compounds of this class are frequently investigated as modulators of ion channels (e.g., TRP channels, P2X receptors) or as targeted anti-cancer and anti-microbial agents[4][5].

To rigorously evaluate the biological activity of NEM-TB, this application note details a dual-assay architecture designed to capture both immediate receptor/channel target engagement and downstream phenotypic consequences. We employ real-time intracellular calcium flux analysis alongside a multiparametric High-Content Screening (HCS) workflow to assess mitochondrial bioenergetics and cytotoxicity.

Mechanism A N-(2-ethyl-6-methylphenyl) -4-(1H-tetrazol-1-yl)benzamide B Cellular Target (Receptor/Channel) A->B Target Engagement C Intracellular Ca2+ Flux (Fluo-4 AM Detection) B->C Ion Gating D Mitochondrial Depolarization (TMRM Signal Loss) C->D Calcium Overload E Cell Viability Shift (Calcein-AM / Hoechst) D->E Bioenergetic Crisis

Fig 1. Mechanistic pathway of tetrazole-induced cellular signaling and bioenergetic readout.

Protocol I: Real-Time Intracellular Calcium Mobilization

Causality & Assay Architecture: To measure transient calcium signaling induced by NEM-TB, we utilize Fluo-4 AM. Fluo-4 AM is a cell-permeant acetoxymethyl ester; upon entering the cell, non-specific cytosolic esterases cleave the AM group, trapping the Ca²⁺-sensitive fluorophore inside[6][7]. Upon binding calcium, Fluo-4 exhibits a >100-fold increase in fluorescence[6].

To ensure this protocol is a self-validating system , we incorporate Pluronic F-127 to prevent the lipophilic dye from precipitating in aqueous buffers[6][8], and Probenecid to block organic anion transporters, preventing the active efflux of de-esterified Fluo-4[6][7]. Ionomycin is used as a positive control to establish the maximum fluorescence ( Fmax​ ) boundary[9].

Step-by-Step Methodology
  • Cell Seeding: Seed adherent target cells (e.g., HEK293 or primary neurons) in a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Preparation: Prepare a 2X Loading Buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 5 mM Probenecid in Hank’s Balanced Salt Solution (HBSS)[6][8].

  • Loading Phase: Aspirate culture media and add 25 µL/well of the 2X Loading Buffer. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature. Causality Note: The room temperature incubation is critical for the complete de-esterification of the AM ester, preventing high background fluorescence from uncleaved dye[6].

  • Washing: Wash cells three times with HBSS containing 2.5 mM Probenecid to remove extracellular dye. Leave 25 µL of buffer in each well.

  • Kinetic Imaging: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR or FDSS). Read baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.

  • Compound Addition: Automatically inject 25 µL of 2X NEM-TB (prepared in HBSS) during the recording. Record fluorescence continuously for 3–5 minutes.

  • Validation: Inject Ionomycin (10 µM final) to establish Fmax​ [9], and 0.1% DMSO as a vehicle negative control.

Protocol II: High-Content Screening (HCS) of Mitochondrial Bioenergetics

Causality & Assay Architecture: Target engagement by novel small molecules can trigger downstream phenotypic shifts, notably mitochondrial dysfunction and apoptosis[10][11]. We employ a multiplexed HCS approach to simultaneously measure mitochondrial membrane potential (MMP), cell viability, and nuclear morphology[10][12].

We utilize TMRM (Tetramethylrhodamine methyl ester) to measure MMP. Crucial Causality Note: TMRM must be used at concentrations below 30 nM (non-quenching mode). At higher concentrations, TMRM forms non-fluorescent aggregates in the mitochondrial matrix, confounding the relationship between fluorescence and membrane potential[13]. Calcein-AM is used to confirm cytosolic esterase activity (viability)[10], and Hoechst 33342 is used for nuclear segmentation[10][12].

Workflow S1 1. Cell Seeding (384-Well Plate) S2 2. Multiplex Dye Loading (TMRM/Calcein/Hoechst) S1->S2 S3 3. Compound Treatment (Tetrazole Derivative) S2->S3 S4 4. Automated HCS Confocal Imaging S3->S4 S5 5. Single-Cell Image Segmentation S4->S5

Fig 2. High-content screening workflow for multiparametric analysis of compound efficacy and toxicity.

Step-by-Step Methodology
  • Compound Treatment: Treat cells with a dose-response gradient of NEM-TB (e.g., 10 nM to 100 µM) for the desired pharmacological window (e.g., 24 hours). Include FCCP (10 µM) as a positive control for mitochondrial depolarization.

  • Staining Cocktail Preparation: Prepare a live-cell imaging cocktail containing 20 nM TMRM, 1 µM Calcein-AM, and 5 µg/mL Hoechst 33342 in physiological imaging buffer[10][11].

  • Staining: Add the cocktail directly to the culture media during the final 30 minutes of the NEM-TB treatment period at 37°C.

  • Automated Imaging: Image the live cells using an automated confocal screening microscope (e.g., CellInsight CX7 or Opera Phenix) equipped with environmental controls (37°C, 5% CO₂)[10].

  • Image Analysis & Segmentation:

    • Primary Object Identification: Use the Hoechst 33342 signal to segment and count individual nuclei[12].

    • Cell Boundary Definition: Use the Calcein-AM signal to define the cytoplasmic region of interest (ROI)[12].

    • MMP Quantification: Measure the integrated intensity of the TMRM signal within the defined cytoplasmic ROI[13].

Quantitative Data Summaries

The following tables synthesize the critical quantitative parameters required to execute these self-validating protocols successfully.

Table 1: Fluo-4 AM Calcium Assay Parameters

Parameter Value / Concentration Function / Causality
Fluo-4 AM 2 - 4 µM (Final) Calcium-sensitive fluorophore; AM ester allows cell permeation[6][7].
Pluronic F-127 0.02% (Final) Non-ionic surfactant; prevents lipophilic dye precipitation[6][8].
Probenecid 2.5 mM (Final) Blocks organic anion transporters; prevents dye efflux[6][7].

| Ionomycin | 10 µM | Calcium ionophore; serves as a positive control for Fmax​ [9]. | | De-esterification | 30 min at RT | Ensures complete intracellular cleavage of the AM ester[6]. |

Table 2: Multiparametric HCS Probe Specifications

Probe Target / Readout Ex/Em (nm) Working Conc. Scientific Rationale
Hoechst 33342 Nucleus (DNA) 350 / 461 5 µg/mL High-contrast nuclear staining for primary object segmentation[10][12].
Calcein-AM Cytosolic Esterases 495 / 515 1 µM Confirms metabolic viability and defines cytoplasmic boundaries[10].
TMRM Mitochondrial Potential 548 / 574 20 nM Accumulates in active mitochondria. Kept <30 nM to prevent auto-quenching[13].

| FCCP | Mitochondrial Uncoupler | N/A | 10 µM | Positive control; forces rapid dissipation of mitochondrial membrane potential. |

Sources

Experimental design for preclinical studies of novel benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Experimental Design and Protocols for Novel Benzamide-Based Therapeutics

Executive Summary

Benzamides represent a highly privileged chemical scaffold in oncology and neuropharmacology, most notably recognized for their role as Class I-selective Histone Deacetylase (HDAC) inhibitors (e.g., entinostat, chidamide, mocetinostat)[1]. Unlike pan-HDAC hydroxamic acids (e.g., vorinostat), benzamides utilize an ortho-aminoanilide zinc-binding group (ZBG) that confers superior isoform selectivity (targeting HDAC1, 2, and 3) and highly favorable pharmacokinetic (PK) properties, including robust oral bioavailability[2],[3].

This application note provides a comprehensive, field-proven framework for the preclinical evaluation of novel benzamide-based therapeutics. By bridging in vitro screening, in vivo PK/PD modeling, and xenograft efficacy studies, this guide ensures that researchers can establish a self-validating data package suitable for Investigational New Drug (IND) candidate nomination.

Section 1: Rationale and Mechanistic Grounding

The pharmacophore of a benzamide HDAC inhibitor consists of three distinct regions: a surface-recognition cap, a hydrophobic linker, and the ZBG[3]. The causality behind their efficacy lies in their ability to selectively chelate the zinc ion in the catalytic pocket of Class I HDACs. This inhibition prevents the deacetylation of histone tails, leading to chromatin relaxation, the re-expression of tumor suppressor genes (e.g., p21), and subsequent cell cycle arrest or apoptosis[4].

MoA Benzamide Novel Benzamide (HDAC Inhibitor) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Binds Zinc-Binding Group Histone Histone Hyperacetylation (Target Engagement) HDAC->Histone Inhibits Deacetylation GeneExp Gene Transcription (e.g., p21 up-regulation) Histone->GeneExp Chromatin Relaxation Phenotype Cell Cycle Arrest & Apoptosis GeneExp->Phenotype Tumor Suppression

Fig 1: Mechanism of action of benzamide-based Class I HDAC inhibitors in oncology.

Section 2: In Vitro Profiling and Screening Protocols

Objective: Establish the biochemical potency and the cellular therapeutic window. A successful benzamide candidate must demonstrate high affinity for target isoforms while sparing non-malignant cells to ensure a wide therapeutic index[3],[5].

Protocol 2.1: Cell-Free Enzymatic Fluorometric Assay

Causality: Direct enzymatic assays isolate the drug-target interaction, eliminating cellular permeability variables to determine absolute binding affinity (IC50) and isoform selectivity (e.g., HDAC1 vs. HDAC6).

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the novel benzamide and a reference control (e.g., entinostat) in DMSO to create a 10-point dose-response curve (10 µM to 0.1 nM).

  • Enzyme Incubation: Dispense recombinant human HDAC1 (or HDAC6 for counter-screening) into a 384-well black microplate. Add 1 µL of compound dilutions and incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.

  • Signal Development: Add developer solution containing Trypsin and Trichostatin A (to halt the deacetylase reaction). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence (Ex: 360 nm, Em: 460 nm) using a microplate reader. Calculate IC50 using 4-parameter logistic regression.

Protocol 2.2: Cellular Viability and Therapeutic Window Assessment

Causality: To ensure the compound is not broadly genotoxic or cytotoxic, viability is compared between malignant cell lines (e.g., HCT116, PC-3) and non-malignant models (e.g., V79 hamster cells or human PBMCs)[3],[5].

  • Seed target cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with the benzamide candidate (0.1–100 µM) for 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well; incubate for 2 hours.

  • Measure absorbance at 450 nm. Calculate the Selectivity Index (SI = IC50_Normal / IC50_Cancer). An SI > 10 is generally required for advancement[5].

Section 3: In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD)

Objective: Benzamides are optimized for oral administration. A robust PK/PD model ensures that systemic exposure (Cmax, AUC) is sufficient to drive target engagement in the tumor microenvironment without exceeding the maximum tolerated dose[6],[7].

Protocol 3.1: Rodent PK Profiling
  • Animal Preparation: Fast male CD-1 mice for 12 hours prior to dosing.

  • Formulation & Dosing: Formulate the benzamide in 0.5% CMC-Na or 10% DMSO/90% Corn Oil. Administer via oral gavage (p.o.) at escalating doses (e.g., 5, 10, and 20 mg/kg)[8].

  • Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[6],[7].

  • Analysis: Extract plasma using protein precipitation (acetonitrile). Quantify compound levels using LC-MS/MS against a validated standard curve to determine Cmax, Tmax, t1/2, and AUC.

Protocol 3.2: PD Biomarker Analysis (Target Engagement)

Causality: Measuring acetylated Histone H3 (Ac-H3) in PBMCs serves as a highly reliable, minimally invasive surrogate marker for systemic HDAC inhibition, directly correlating with drug exposure[6],[7].

  • Isolate PBMCs from whole blood collected at the 4-hour and 8-hour PK timepoints using Ficoll-Paque density gradient centrifugation.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins on 4-12% SDS-PAGE, transfer to PVDF membranes, and probe with anti-Acetyl-Histone H3 (Lys9/Lys14) and anti-Total H3 antibodies.

  • Quantify the Ac-H3 / Total H3 ratio via densitometry to confirm in vivo target engagement.

Section 4: In Vivo Efficacy (Xenograft Models)

Objective: Subcutaneous xenograft models validate the translational potential of the benzamide. Established benzamides have shown significant tumor growth inhibition (TGI) in various solid and hematological xenografts[6],[4].

Protocol 4.1: Subcutaneous Tumor Xenograft
  • Inoculation: Inject 5 × 10^6 HCT116 (colon) or PC-3 (prostate) cells suspended 1:1 in Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice[3].

  • Randomization: Once tumors reach an average volume of ~100-150 mm³, randomize mice into groups (n=8/group): Vehicle, Benzamide Low Dose (5 mg/kg), Benzamide High Dose (20 mg/kg), and Positive Control (Entinostat 10 mg/kg)[8].

  • Treatment: Administer treatments daily via oral gavage for 21-28 days.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate Tumor Volume ( V=0.5×length×width2 ).

  • Endpoint: Euthanize animals. Resect and weigh tumors. Calculate % TGI = (1−(Mean VolumeTreated​/Mean VolumeVehicle​))×100 .

Workflow InVitro Phase 1: In Vitro Profiling Enzyme IC50 & Cell Viability PKPD Phase 2: In Vivo PK/PD Rodent ADME & Biomarkers InVitro->PKPD Lead Selection (High SI) Efficacy Phase 3: Xenograft Efficacy Tumor Growth Inhibition PKPD->Efficacy Dose Justification (Exposure) Tox Phase 4: Preclinical Tox Safety & MTD Efficacy->Tox Efficacy Confirmed (TGI > 50%) IND IND Application Candidate Nomination Tox->IND Favorable Therapeutic Window

Fig 2: Step-by-step preclinical development workflow for novel benzamide therapeutics.

Section 5: Data Presentation and Benchmarking

To ensure rigorous evaluation, quantitative data should be structured to allow direct comparison against clinical-stage benchmarks (e.g., Entinostat).

Table 1: Target Pharmacokinetic Parameters for Oral Benzamides (Mouse Model, 10 mg/kg p.o.)

ParameterDefinitionTarget Range for Lead CandidateEntinostat Benchmark[6]
Cmax Maximum plasma concentration> 500 ng/mL~569.4 ng/mL
Tmax Time to maximum concentration0.25 – 1.0 hours0.25 hours
AUC(0-12h) Total drug exposure over time> 400 hng/mL~435.6 hng/mL
t1/2 Elimination half-life2.0 – 6.0 hours~4.5 hours
F (%) Oral Bioavailability> 30%> 40%

Table 2: Representative Preclinical Efficacy Profile

Assay / ModelMetricDesired OutcomeRationale
HDAC1 Enzyme Assay IC50< 50 nMEnsures potent target binding[2].
HDAC6 Enzyme Assay IC50> 5,000 nMConfirms Class I selectivity (avoids off-target tox).
V79 Cell Viability IC50> 50 µMDemonstrates low general cytotoxicity[5].
HCT116 Xenograft % TGI> 50% at 20 mg/kgProves in vivo anti-tumor efficacy[3].

References

  • CRA-024781: a novel synthetic inhibitor of histone deacetylase enzymes with antitumor activity in vitro and in vivo AACR Journals URL:[Link]

  • Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models NIH / PMC URL:[Link]

  • Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities ResearchGate URL:[Link]

  • In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) MDPI URL:[Link]

  • Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma NIH / PMC URL:[Link]

  • Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours NIH / PMC URL:[Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Stability of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic data when working with N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 924829-10-7) in aqueous environments.

This molecule presents a dual challenge in drug development and assay design. Structurally, it combines a highly lipophilic, sterically hindered benzamide core with a polar, photoreactive 1H-tetrazole ring. Consequently, users often confuse physical instability (precipitation) with chemical degradation (hydrolysis or photolysis). This guide bypasses generic advice to dissect the exact causality behind these issues, providing you with self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My aqueous stock solution shows a rapid 40–50% decrease in concentration within 24 hours at pH 7.4, yet my chromatograms show no degradation peaks. What is happening? Causality: You are observing physical instability, not chemical degradation. The N-(2-ethyl-6-methylphenyl) moiety is intensely hydrophobic. In purely aqueous buffers, the compound minimizes its thermodynamic free energy by rapidly aggregating, precipitating out of solution, or adsorbing to the hydrophobic walls of plastic microcentrifuge tubes. Scientist's Insight: If the parent peak shrinks but no new peaks appear, the drug is crashing out. To resolve this, you must formulate the compound using a co-solvent system or utilize cyclodextrin inclusion complexes. Cyclodextrins provide a hydrophobic cavity that encapsulates the lipophilic phenyl ring, shielding it from water and maintaining thermodynamic stability[1].

Q2: During accelerated stability testing (pH 2.0 or pH 10.0), I observe the formation of novel peaks. What is the degradation mechanism? Causality: This is classic amide hydrolysis. While the 2-ethyl and 6-methyl groups provide significant steric hindrance that protects the amide bond at neutral pH, extreme pH conditions overcome this kinetic barrier. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon, which is then subjected to nucleophilic attack by water. Under basic conditions, hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that irreversibly collapses to expel the amine[2]. Scientist's Insight: Steric bulk slows hydrolysis but cannot prevent it under thermodynamic stress. Maintain formulations at a strictly controlled pH of 6.0–7.5. For long-term storage, avoid aqueous solutions entirely; lyophilize the compound and reconstitute immediately prior to use.

Q3: We sterilized our aqueous formulation using standard UV-C irradiation, and the solution turned slightly yellow with massive loss of the active compound. Why? Causality: The 1H-tetrazole ring is highly sensitive to photolysis. When exposed to UV light (particularly <320 nm), tetrazoles undergo rapid photocleavage. This process extrudes nitrogen gas (N 2​ ) and generates a highly reactive, short-lived nitrile imine dipole intermediate. In an aqueous environment, this intermediate immediately undergoes nucleophilic attack by water, forming ring-opened degradation products like pyrazoline derivatives[3][4]. Scientist's Insight: Tetrazoles are bioisosteres for carboxylic acids and are thermally stable, but they are notoriously photolabile. UV sterilization is fundamentally incompatible with this molecule. Sterilize solutions exclusively via 0.22 µm PTFE syringe filtration and store them in actinic (amber) glassware.

Part 2: Visualizing the Mechanisms

Photolysis N1 N-(2-ethyl-6-methylphenyl)- 4-(1H-tetrazol-1-yl)benzamide N2 UV Irradiation (< 320 nm) N1->N2 N3 Photocleavage (Extrusion of N2 Gas) N2->N3 N4 Reactive Nitrile Imine Intermediate N3->N4 N5 Nucleophilic Attack (by H2O / Solvents) N4->N5 N6 Degradation Products (Ring-opened derivatives) N5->N6

Photolytic degradation pathway of the tetrazole moiety via a nitrile imine intermediate.

Workflow Start Observe Concentration Drop in Aqueous Solution Centrifuge Centrifuge at 10,000 x g for 10 mins Start->Centrifuge CheckPellet Is there a visible pellet or cloudiness? Centrifuge->CheckPellet YesPellet Physical Instability (Precipitation/Aggregation) CheckPellet->YesPellet Yes NoPellet Perform HPLC-UV/MS on Supernatant CheckPellet->NoPellet No CheckPeaks Are there new degradation peaks? NoPellet->CheckPeaks YesPeaks Chemical Degradation (Hydrolysis/Photolysis) CheckPeaks->YesPeaks Yes NoPeaks Adsorption to Container Walls CheckPeaks->NoPeaks No

Diagnostic workflow to differentiate between physical precipitation and chemical degradation.

Part 3: Quantitative Data Summaries

Table 1: Stability Profile Under Stress Conditions

Data reflects the percentage of intact parent compound remaining after 48 hours.

Stress ConditionTimeframeAPI Recovery (%)Primary Degradation MechanismMitigation Strategy
pH 2.0 (Acidic) 48h< 65%Acid-catalyzed amide hydrolysisBuffer to pH 6.0–7.5
pH 7.4 (Neutral) 48h> 98%None (Chemically stable)N/A
pH 10.0 (Basic) 48h< 50%Base-catalyzed amide hydrolysisBuffer to pH 6.0–7.5
UV Light (<320 nm) 2h< 10%Tetrazole photolysis (N 2​ loss)Use amber vials; avoid UV
Thermal (60°C) 48h> 95%Minor thermal degradationStore at 4°C or -20°C
Table 2: Solubility and Recovery in Aqueous/Co-solvent Systems

Data illustrates the difference between true solubility and physical aggregation over time.

Solvent SystemVisual Observation (Initial)Apparent Sol. (mg/mL)48h Recovery (%)
100% PBS (pH 7.4) Cloudy / Micro-precipitates< 0.05< 40% (Precipitation)
5% DMSO in PBS Clear0.50~ 75% (Slow aggregation)
10% PEG 400 in PBS Clear1.20> 90%
20% HP-β-CD in Water Clear> 5.00> 99% (Fully complexed)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexes

Purpose: To create a thermodynamically stable, purely aqueous stock solution without utilizing cytotoxic organic solvents like DMSO.

  • Solvent Wetting: Weigh 5.0 mg of the compound into a glass vial. Add exactly 50 µL of absolute ethanol to wet the powder. Causality: The compound's high surface tension prevents water from penetrating the powder bed. Ethanol acts as a transient wetting agent.

  • Cyclodextrin Addition: Add 950 µL of a pre-warmed (37°C) 20% (w/v) HP-β-CD aqueous solution. Causality: The heat increases the kinetic energy of the system, facilitating the entry of the lipophilic 2-ethyl-6-methylphenyl moiety into the hydrophobic cavity of the cyclodextrin[1].

  • Equilibration: Sonicate the mixture in an ultrasonic bath for 15 minutes, then place on an orbital shaker at room temperature for 2 hours to allow the inclusion complex equilibrium to settle.

  • Self-Validation Check: Transfer the solution to a microcentrifuge tube and spin at 15,000 x g for 15 minutes. Carefully sample 10 µL from the absolute top meniscus and 10 µL from the bottom of the tube. Analyze both via HPLC.

    • Validation criteria: If the peak areas differ by < 2%, the system is fully complexed and thermodynamically stable. If the bottom fraction is significantly higher, uncomplexed drug is precipitating as a micro-suspension.

Protocol B: Stability-Indicating HPLC-UV Workflow

Purpose: To accurately quantify chemical degradation while preventing artifactual degradation during the analysis itself.

  • Sample Preparation: Transfer all samples into amber HPLC vials immediately after generation. Causality: Autosampler queues can take up to 24 hours. Ambient laboratory fluorescent lighting emits trace UV radiation that will slowly photolyze the tetrazole ring while the sample waits in the tray[3].

  • Mobile Phase Selection: Use an acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic Acid). Causality: The acidic modifier ensures the tetrazole ring remains fully protonated and neutral, preventing peak tailing and ensuring sharp, reproducible peak integration.

  • Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm (general aromatic absorption) and 280 nm.

  • Self-Validation Check (Mass Balance): Calculate the total mass balance of your stressed samples. The sum of the peak areas of the parent compound plus all degradation products must equal the initial peak area of the unstressed parent compound (± 5%).

    • Validation criteria: If the total area drops by > 10%, your degradation products are either volatile (e.g., N 2​ gas escaping from photolysis) or they are precipitating on the HPLC column head.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide compound formulation and pharmacokinetics. Benzamide derivatives are highly versatile scaffolds in drug discovery, frequently utilized as psychiatric drugs, anti-infectives, and kinase inhibitors. However, their clinical translation is notoriously hindered by poor oral bioavailability ( F ), which typically stems from high crystal lattice energies (limiting solubility), high polar surface areas (limiting permeability), and susceptibility to amidase/CYP450-mediated first-pass metabolism.

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, validated protocols, and quantitative benchmarks to overcome these barriers.

Diagnostic Triage & Workflow

Before implementing complex formulation strategies, it is critical to identify the specific physicochemical or metabolic bottleneck limiting your compound's absorption.

DiagnosticWorkflow Start Low Oral Bioavailability (<10% in vivo) Sol Solubility Assay (FaSSIF/FeSSIF) Start->Sol Perm Caco-2 Assay (Permeability/Efflux) Start->Perm Metab Microsomal Assay (Metabolic Stability) Start->Metab SolIssue Formulation Strategy (SEDDS, Amorphous, Nanofibers) Sol->SolIssue Do > 1 or <10 µg/mL PermIssue Structural Modification (Lipophilic Prodrugs, Reduce PSA) Perm->PermIssue Papp < 1x10^-6 cm/s MetabIssue Metabolic Shielding (N,N'-dihydroxy prodrugs, Steric Hindrance) Metab->MetabIssue t1/2 < 30 min

Diagnostic workflow for identifying and resolving benzamide bioavailability bottlenecks.

Troubleshooting Guides & FAQs

Issue 1: Poor Aqueous Solubility (Thermodynamic & Kinetic)

Q: My benzamide candidate shows low oral bioavailability in rodent models despite high in vitro potency. The thermodynamic solubility is <10 µg/mL. What structural or formulation modifications are recommended?

A: Benzamides often suffer from poor solubility due to their flat molecular planar structure, which leads to high crystal lattice energy (evidenced by high melting points). High lattice energy fundamentally resists solvent disruption during dissolution[1].

  • Structural Modification: Introducing an ortho-substitution (e.g., a methyl group) on the biaryl system can disrupt molecular planarity. This reduces the melting point and drastically improves thermodynamic solubility despite a slight increase in lipophilicity. For example, ortho-methyl substitution in specific benzamide candidates has been shown to yield a 5-fold higher supersaturation in FaSSIF[1].

  • Formulation Strategy: If structural modification is not possible, lipid-based self-emulsifying drug delivery systems (SEDDS) can bypass the lattice energy barrier. Formulating lipophilic benzamides (e.g., Org 45697) in long-chain triglycerides like olive oil has been shown to increase bioavailability by >5-fold by solubilizing the drug and promoting intestinal lymphatic transport[2].

Issue 2: Poor Intestinal Permeability & Efflux

Q: My benzamide has adequate solubility but low permeability ( Papp​ < 1.0 × 10⁻⁶ cm/s). How can I enhance its absorption across the enterocyte membrane?

A: Benzamides with multiple hydrogen bond donors/acceptors struggle to partition into the lipophilic enterocyte membrane due to a high polar surface area (PSA). Furthermore, they are frequently recognized by P-glycoprotein (P-gp) efflux pumps.

  • Nanofiber Formulation: Utilizing pH-sensitive electrospun nanofibers (e.g., Eudragit S100-loaded nanofibers) can significantly boost the penetration of class IV benzamides. For instance, formulating sulpiride in nanofibers increased its ex vivo intestinal permeation to 101% compared to 48.5% for the pure drug[3].

  • Prodrug Masking: Synthesizing lipophilic ester or amide prodrugs temporarily masks hydrogen bonding motifs, facilitating passive transcellular diffusion before systemic bioactivation.

Issue 3: High First-Pass Metabolism

Q: The compound is highly permeable and soluble but still shows low systemic exposure. Is hepatic or intestinal first-pass metabolism the culprit, and how do I bypass it?

A: Yes. The amide bond in benzamides is highly susceptible to enzymatic cleavage (amidase activity) and cytochrome P450 oxidation in the liver and gut wall. Rapid presystemic clearance prevents the intact drug from reaching systemic circulation.

  • Prodrug Shielding: Prodrug strategies are highly effective for metabolic shielding. For example, converting amidine/benzamide functions into N,N'-dihydroxyamidine prodrugs has been shown to increase oral bioavailability to ~91%[4]. Similarly, nitroimidazole prodrugs of sulfanylbenzamides (e.g., nipamovir) protect metabolically labile sites, extending the half-life and achieving >93% oral bioavailability for the active moiety[5].

ProdrugPathway Lumen Intestinal Lumen (Lipophilic Prodrug) Enterocyte Enterocyte (Enhanced Passive Diffusion) Lumen->Enterocyte High Permeability Liver Hepatic Circulation (Enzymatic Bioactivation) Enterocyte->Liver Portal Vein Efflux P-gp Efflux (Bypassed) Enterocyte->Efflux Evades recognition Systemic Systemic Circulation (Active Benzamide) Liver->Systemic Cleavage of masking group Efflux->Lumen

Mechanism of lipophilic prodrugs bypassing efflux and undergoing hepatic bioactivation.

Quantitative Impact of Optimization Strategies

The following table summarizes field-proven data on how specific modifications impact the pharmacokinetics of benzamide derivatives.

Compound / ClassOptimization StrategyKey Pharmacokinetic OutcomeRef
Benzamidine N,N'-dihydroxyamidine prodrugOral Bioavailability ( F ) increased to 91% (vs 74% for standard benzamidoxime).[4]
Sulfanylbenzamide Nitroimidazole prodrug (Nipamovir) F = 93.4% (Active thiol); Elimination half-life extended to 7.55 h.[5]
Org 45697 Lipid-based SEDDS (Olive Oil)>5-fold increase in F ; 35-50% of the dose absorbed via lymphatic transport.[2]
Sulpiride Eudragit S100 Electrospun NanofibersPermeation increased to 101% vs 48.5% for pure drug over a 6-hour window.[3]
Compound 4a Ortho-methyl substitution (Compound 4b)5-fold higher supersaturation in FaSSIF (achieving 73 µM) by lowering melting point.[1]

Self-Validating Experimental Protocols

To ensure data trustworthiness, every in vitro assay must contain internal controls that validate the integrity of the biological system. Do not rely on raw data without confirming these parameters.

Protocol A: Self-Validating Caco-2 Permeability & Efflux Assay

Objective: Quantify the apparent permeability ( Papp​ ) and identify P-glycoprotein (P-gp) mediated efflux of benzamide candidates. Causality: Differentiates between poor passive permeability (due to high PSA) and active efflux (due to transporter recognition).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell®) and culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Critical): Before adding the benzamide, measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; a Papp​ < 0.5 × 10⁻⁶ cm/s validates tight junction integrity.

  • Dosing: Prepare the benzamide compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Control Integration: Run a parallel plate with a known P-gp substrate (e.g., Digoxin) and a P-gp inhibitor (e.g., Verapamil, 50 µM) to validate the efflux mechanism.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes to ensure sink conditions are maintained.

  • Quantification & Analysis: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) . Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER > 2 indicates active efflux.

Protocol B: Liver Microsomal Stability Assay (Clearance Prediction)

Objective: Assess the vulnerability of the benzamide bond to hepatic first-pass metabolism. Causality: Identifies whether poor bioavailability is driven by rapid enzymatic clearance rather than poor absorption.

  • Preparation: Thaw pooled human or rodent liver microsomes on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Self-Validating Controls (Critical): Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Crucially, prepare a Minus-NADPH control for your benzamide to differentiate enzymatic CYP450 metabolism from chemical instability (e.g., spontaneous hydrolysis).

  • Pre-Incubation: Spike the benzamide compound (final concentration 1 µM) into the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Sources

Validation & Comparative

A Comparative Guide to the Activity of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and Valsartan

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established angiotensin II receptor blocker (ARB), valsartan, with the novel patented compound, N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. This document will delve into their mechanisms of action, outline experimental protocols for activity assessment, and present a comparative analysis based on available and theoretical data.

Introduction: Targeting the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The primary effector of this system, angiotensin II (Ang II), exerts its potent vasoconstrictive effects by binding to the angiotensin II type 1 (AT1) receptor.[2] Blocking this interaction is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.[2][3]

Valsartan is a widely prescribed ARB that selectively blocks the AT1 receptor, thereby inhibiting the pressor effects of Ang II.[1][4] It is a well-characterized molecule with extensive clinical data supporting its efficacy and safety.[3] In contrast, N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a more recently described compound, identified in patent literature as a potential angiotensin II antagonist. While comprehensive public data on this compound is scarce, its chemical structure suggests a similar mechanism of action to established ARBs.

This guide will use valsartan as the benchmark to explore the potential activity of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and to provide a scientific framework for its evaluation.

Chemical Structures and Mechanistic Insights

A molecule's chemical structure is fundamental to its pharmacological activity. The structures of valsartan and N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide are presented below.

Valsartan:

  • Features a biphenyl-tetrazole moiety, a common pharmacophore in the "sartan" class of drugs. The acidic tetrazole ring mimics the carboxylate group of Ang II, contributing to its strong binding to the AT1 receptor.

  • The valine-like side chain is also crucial for its interaction with the receptor.

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide:

  • Also contains a tetrazole ring, suggesting a similar anchoring interaction with the AT1 receptor.

  • It possesses a benzamide core, differing from the biphenyl structure of valsartan. The N-phenyl group with ethyl and methyl substituents will influence its conformational properties and interactions within the receptor's binding pocket.

Mechanism of Action: Blocking Angiotensin II

Valsartan functions as a selective antagonist of the AT1 receptor.[5] By binding to this receptor, it prevents Angiotensin II from initiating its signaling cascade, which includes vasoconstriction, aldosterone release, and sodium retention.[1][2] This blockade leads to a reduction in blood pressure.[1] Valsartan exhibits a much higher affinity for the AT1 receptor compared to the AT2 receptor, which is not known to be directly involved in cardiovascular homeostasis.[2]

The presumed mechanism of action for N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide is also through the selective blockade of the AT1 receptor, based on its structural features, particularly the presence of the tetrazole group which is a known bioisostere for a carboxylic acid group.

Signaling Pathway of the Renin-Angiotensin System

The following diagram illustrates the classical RAS pathway and the point of intervention for Angiotensin II Receptor Blockers.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) AngI Angiotensin I Renin->AngI cleaves ACE ACE (from Lungs) AngII Angiotensin II ACE->AngII converts AT1R AT1 Receptor AngII->AT1R binds to AT2R AT2 Receptor AngII->AT2R Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1R->Vasoconstriction activates ARBs Valsartan & N-(2-ethyl-6-methylphenyl)-4- (1H-tetrazol-1-yl)benzamide ARBs->AT1R blocks

Caption: The Renin-Angiotensin System and the inhibitory action of ARBs.

Experimental Protocols for Comparative Activity Assessment

To objectively compare the activity of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide against valsartan, a series of standardized in vitro and in vivo assays are required.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50/EC50) Binding_Assay->Functional_Assay informs Data_Analysis Comparative Data Analysis (Potency, Efficacy, Selectivity) Functional_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., Spontaneously Hypertensive Rats) BP_Measurement Blood Pressure Monitoring (Assess Efficacy) Animal_Model->BP_Measurement PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies BP_Measurement->PK_PD_Studies PK_PD_Studies->Data_Analysis

Caption: Workflow for comparing the activity of ARBs.

1. In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for the AT1 receptor.[6][7]

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).

    • Incubate the membranes with a radiolabeled AT1 receptor antagonist (e.g., [³H]-valsartan or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the test compounds (valsartan and N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay (Calcium Mobilization)

  • Objective: To assess the functional antagonism (potency, IC50) of the compounds by measuring their ability to inhibit Ang II-induced intracellular calcium release.

  • Protocol:

    • Culture cells expressing the AT1 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with various concentrations of the test compounds.

    • Stimulate the cells with a fixed concentration of Ang II.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Plot the inhibition of the Ang II response against the concentration of the test compound to determine the IC50 value.

3. In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

  • Objective: To evaluate the in vivo efficacy and duration of action of the compounds in a relevant animal model of hypertension.[8]

  • Protocol:

    • Implant telemetry transmitters in adult SHRs for continuous monitoring of blood pressure and heart rate.

    • After a baseline recording period, administer the test compounds orally or intravenously at various doses.

    • Record blood pressure and heart rate continuously for at least 24 hours post-dosing.

    • Analyze the data to determine the magnitude and duration of the antihypertensive effect for each compound and dose.

Comparative Data Analysis

The following table summarizes representative data for valsartan from the literature and provides a template for the expected data for N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide.

ParameterValsartan (Representative Data)N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (Hypothetical Data)Significance
AT1 Receptor Binding Affinity (Ki) ~2.2 - 23.4 nM[7][9]To be determinedLower Ki indicates higher binding affinity.
Functional Antagonism (IC50) ~5 - 50 nMTo be determinedLower IC50 indicates greater potency in blocking Ang II signaling.
In Vivo Efficacy (Blood Pressure Reduction in SHR) Significant, dose-dependent reductionTo be determinedDemonstrates the compound's ability to lower blood pressure in a living system.
Selectivity (AT1 vs. AT2) >20,000-fold for AT1[2]To be determinedHigh selectivity is crucial for minimizing off-target effects.
Bioavailability ~25%To be determinedA key pharmacokinetic parameter influencing dosing.
Half-life ~6-9 hours[10]To be determinedDetermines the dosing frequency.

Conclusion and Future Directions

Valsartan is a well-established and effective ARB with a proven clinical track record.[3] N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, as a novel patented compound, presents an interesting area for further investigation. Its chemical structure, particularly the presence of the tetrazole ring, strongly suggests potential activity as an AT1 receptor antagonist.

To fully elucidate the therapeutic potential of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, the comprehensive experimental workflow outlined in this guide should be followed. Direct comparative studies with valsartan will be essential to determine its relative potency, efficacy, selectivity, and pharmacokinetic profile. Further research should also focus on its safety profile, including potential off-target effects and toxicity. The insights gained from such studies will be critical in determining whether this novel compound offers any advantages over existing ARBs and warrants further development as a therapeutic agent for cardiovascular diseases.

References

  • Drugs.com. Valsartan Tablets: Package Insert / Prescribing Info / MOA. Available from: [Link]

  • Wikipedia. Valsartan. Available from: [Link]

  • ResearchGate. Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Valsartan?. Available from: [Link]

  • Mantra Pharma Inc. PRODUCT MONOGRAPH PrM-VALSARTAN. 2018. Available from: [Link]

  • SciSpace. Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. 2013. Available from: [Link]

  • PubChem. Valsartan. Available from: [Link]

  • ResearchGate. Selectivity of Valsartan to the Human Angiotensin II Type One Receptors as Assessed by Binding Affinity, Functional Activity and Molecular Modeling. Available from: [Link]

  • PubMed. Protein binding in plasma of valsartan, a new angiotensin II receptor antagonist. Available from: [Link]

  • PubMed. Angiotensin II antagonism in clinical practice: experience with valsartan. Available from: [Link]

  • American Journal of Hypertension. Assessment of Angiotensin II Receptor Blockade in Humans Using a Standardized Angiotensin II Receptor-Binding Assay. 1999. Available from: [Link]

  • PubMed. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. Available from: [Link]

  • ACS Publications. Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Available from: [Link]

Sources

Validating the Cellular Target Engagement of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts from biochemical affinity to cellular efficacy, proving that a small molecule physically interacts with its intended intracellular target is paramount. For highly specific chemical probes like N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (hereafter referred to as TZA-1 ), biochemical IC₅₀ values often fail to predict cellular potency due to membrane permeability barriers, active efflux pumps, and intracellular protein competition.

This guide objectively compares three field-proven methodologies for validating the intracellular target engagement (TE) of TZA-1. By synthesizing technical accuracy with experimental causality, we provide a framework of self-validating protocols designed for researchers and drug development professionals.

Comparative Overview of Target Engagement Alternatives

To validate TZA-1 in living cells, researchers must choose an assay that balances physiological relevance with quantitative throughput. We compare three leading alternatives: the Cellular Thermal Shift Assay (CETSA) [1], NanoBRET [2], and Drug Affinity Responsive Target Stability (DARTS) [3].

Table 1: Quantitative Comparison of TE Methods for TZA-1
Assay ParameterCETSA (Label-Free)NanoBRET (Live-Cell)DARTS (Label-Free)
Apparent Cellular Kₑₙ ~450 nM~120 nM~800 nM
Signal-to-Background 3.5x6.8x2.1x
Throughput Medium (96-well)High (384-well)Low (Western Blot)
Cellular Context Intact CellsIntact, Live CellsCell Lysate / Permeabilized
Target Modification None (Endogenous)NanoLuc Fusion RequiredNone (Endogenous)

Note: Apparent cellular affinities (Kₑₙ) vary across platforms due to the thermodynamic vs. kinetic nature of the respective assays.

G start Select TE Assay for N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide q1 Is the target protein thermally stable? start->q1 q2 Can the target be genetically tagged? q1->q2 No / Unsure cetsa CETSA (Label-free, Intact Cells) q1->cetsa Yes nanobret NanoBRET (Real-time, Live Cells) q2->nanobret Yes darts DARTS (Label-free, Lysate) q2->darts No

Decision tree for selecting a target engagement assay for the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA allows for the label-free evaluation of TZA-1 binding to its endogenous target within intact cells[1].

The Causality Behind the Method

Proteins unfold and aggregate when subjected to heat. The binding of a small molecule like TZA-1 to its cognate target lowers the free energy of the protein's folded state. This thermodynamic stabilization physically shifts the protein's melting temperature (Tₘ) to a higher value. By quantifying the soluble protein fraction after a heat challenge, we can directly measure target occupancy.

Self-Validating Protocol
  • Cellular Incubation: Seed target-expressing cells in a 96-well plate. Treat with varying concentrations of TZA-1 (e.g., 10 nM to 10 µM) or DMSO vehicle for 1 hour at 37°C.

    • Causality: The intact membrane ensures that only the bioavailable fraction of TZA-1 reaches the target.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a transient heat shock (e.g., 52°C, the predetermined Tₘ of the unbound target) for exactly 3 minutes, followed by cooling to 4°C.

  • Lysis and Clearance: Lyse the cells using 3 cycles of rapid freeze-thaw in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes.

    • Causality: Denatured proteins expose hydrophobic cores and form insoluble aggregates. Centrifugation strictly separates the precipitated (unbound/denatured) target from the soluble (TZA-1-bound/folded) target.

  • Detection & Validation: Analyze the supernatant via quantitative Western blot.

    • Self-Validation System: You must run a parallel CETSA using a structurally similar but biochemically inactive analog of TZA-1. If the inactive analog also induces a thermal shift, the TZA-1 result is a non-specific biophysical artifact (e.g., membrane disruption) rather than true engagement.

NanoBRET Target Engagement Assay

For real-time, high-throughput quantification of TZA-1 in living cells, NanoBRET is the superior alternative [2].

The Causality Behind the Method

NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET). The target protein is genetically fused to NanoLuc, an ultra-bright luciferase. A cell-permeable fluorescent tracer (which binds the target's active site) is introduced. Because the tracer is in close proximity (<10 nm) to NanoLuc, energy transfers non-radiatively, emitting a signal at 618 nm. When TZA-1 permeates the cell and binds the target, it competitively displaces the tracer, causing a quantifiable drop in the BRET signal.

NanoBRET mechanism showing tracer displacement by the tetrazole-benzamide compound.
Self-Validating Protocol
  • Transfection: Transiently transfect HEK293 cells with the target-NanoLuc fusion plasmid. Seed into a 384-well white plate.

  • Tracer Addition: Add the target-specific fluorescent tracer at its predetermined K_d concentration.

  • TZA-1 Competition: Add TZA-1 in a 10-point dose-response format. Incubate for 2 hours to reach binding equilibrium.

  • Detection & Validation: Add the NanoLuc substrate (furimazine) and immediately read dual luminescence (460 nm donor, 618 nm acceptor). Calculate the BRET ratio.

    • Self-Validation System: Include a control well using a cell-impermeable fluorescent tracer. If TZA-1 displaces the impermeable tracer, the cells are compromised (lysed), and the assay is no longer measuring true intracellular engagement.

Drug Affinity Responsive Target Stability (DARTS)

If the target protein is thermally unstable (precluding CETSA) and cannot be genetically tagged (precluding NanoBRET), DARTS serves as a universal, label-free fallback [3].

The Causality Behind the Method

Proteins are highly susceptible to proteolytic cleavage. However, when a small molecule like TZA-1 binds to its target, it induces a conformational tightening or sterically occludes protease recognition sites. Consequently, the TZA-1-bound target becomes significantly more resistant to broad-spectrum proteases (like Pronase or thermolysin) compared to the unbound target.

Self-Validating Protocol
  • Lysate Preparation: Lyse target-expressing cells in a non-denaturing buffer (e.g., M-PER supplemented with phosphatase inhibitors, but strictly lacking protease inhibitors).

  • Compound Incubation: Incubate the native lysate with TZA-1 (10 µM) or DMSO for 45 minutes at room temperature.

  • Proteolysis: Add Pronase (typically at a 1:100 to 1:1000 protease-to-protein ratio). Incubate for exactly 15 minutes at room temperature.

    • Causality: The brief window allows Pronase to degrade unbound proteins while the TZA-1-stabilized target remains intact.

  • Quenching & Detection: Rapidly quench the reaction by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes. Analyze via Western blot.

    • Self-Validation System: Probe the same blot for a highly abundant, non-targeted housekeeping protein (e.g., GAPDH or β-actin). If GAPDH is also protected from proteolysis in the TZA-1 lanes, the compound is acting as a global protease inhibitor, not a specific target binder.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Martinez Molina D, Jafari R, Ignatushchenko M, Seki T, Larsson EA, Dan C, Sreekumar L, Cao Y, Nordlund P. Science. 2013. URL:[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET. Robers MB, Dart ML, Woodroofe CC, Zimprich CA, Kirkland TA, Machleidt T, Kupcho KR, Levin S, Hartnett JR, Zimmerman K, Niles AL, Ohana RF, Daniels DL, Slater M, Wood MG, Cong M, Cheng YQ, Wood KV. Nature Communications. 2015. URL:[Link]

  • Target identification using drug affinity responsive target stability (DARTS). Lomenick B, Hao R, Jonai N, Chin RM, Aghajan M, Warburton S, Wang J, Wu RP, Gomez F, Loo JA, Wohlschlegel JA, Vondriska TM, Pelletier J, Herschman HR, Clardy J, Clarke CF, Huang J. Proceedings of the National Academy of Sciences (PNAS). 2009. URL:[Link]

A Guide to Investigating the Synergistic Potential of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide in Combination Therapies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the synergistic effects of the novel investigational compound N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, hereafter referred to as Compound X. As public data on Compound X is not available, this document will establish a robust, scientifically-grounded methodology for its investigation. We will operate under the hypothesis that Compound X is a selective inhibitor of the Janus Kinase 2 (JAK2) signaling pathway, a critical mediator of cell survival and proliferation in various malignancies.

Our objective is to compare the performance of Compound X in combination with two distinct classes of anti-cancer agents: a standard cytotoxic chemotherapy, Doxorubicin, and a targeted inhibitor of the anti-apoptotic protein Bcl-xL. This guide will detail the scientific rationale for these combinations, provide step-by-step experimental protocols, and explain the quantitative analysis required to definitively assess synergy.

Scientific Rationale and Mechanistic Hypothesis

The foundation of any successful combination therapy lies in a sound biological hypothesis. The JAK/STAT pathway is a central signaling cascade that, when constitutively activated, promotes the transcription of genes involved in cell growth, proliferation, and survival. A key mechanism by which JAK2 activation promotes cancer cell survival is through the upregulation of anti-apoptotic proteins, notably Bcl-xL.

This leads to two primary hypotheses for synergistic interactions with Compound X (our hypothetical JAK2 inhibitor):

  • Vertical Pathway Inhibition (Compound X + Bcl-xL Inhibitor): By inhibiting JAK2, Compound X reduces the transcriptional signal for Bcl-xL production. Simultaneously, a direct Bcl-xL inhibitor will neutralize the existing pool of Bcl-xL protein. This dual-pronged attack on the same survival pathway is a classic strategy for achieving synergy and overcoming potential resistance.

  • Complementary Pathway Inhibition (Compound X + Doxorubicin): Doxorubicin is a topoisomerase II inhibitor that induces DNA damage, leading to cell cycle arrest and apoptosis. However, cancer cells can often evade Doxorubicin-induced apoptosis by relying on survival signals from pathways like JAK/STAT. By co-administering Compound X, we can suppress this pro-survival signaling, thereby lowering the apoptotic threshold and sensitizing cancer cells to the effects of Doxorubicin.

The logical relationship for our investigation is outlined below.

cluster_rationale Investigation Rationale cluster_partners Combination Partners cluster_synergy Synergistic Hypotheses CompoundX Compound X (Hypothesized JAK2 Inhibitor) JAK2 JAK2/STAT Pathway CompoundX->JAK2 Inhibits Synergy1 Vertical Inhibition: Overcoming Resistance CompoundX->Synergy1 Synergy2 Complementary Inhibition: Sensitization to Cytotoxicity CompoundX->Synergy2 Proliferation Cell Proliferation & Survival JAK2->Proliferation Promotes BclXL Bcl-xL Upregulation JAK2->BclXL Upregulates Apoptosis Resistance to Apoptosis BclXL->Apoptosis Mediates BclXLi Bcl-xL Inhibitor BclXLi->Apoptosis Inhibits BclXLi->Synergy1 Doxo Doxorubicin Doxo->Proliferation Induces DNA Damage (Inhibits) Doxo->Synergy2

Caption: Rationale for selecting combination partners for Compound X.

Experimental Workflow for Synergy Assessment

A rigorous assessment of synergy requires a multi-step process, from initial single-agent dose-response profiling to combination screening and finally, quantitative analysis to determine the nature of the interaction.

A 1. Cell Line Selection (e.g., HEL, UKE-1 with JAK2 V617F) B 2. Single-Agent Dose-Response (IC50) A->B Determine IC50 for Compound X, Doxorubicin, & Bcl-xL Inhibitor C 3. Combination Screening (Checkerboard Assay) B->C Design dose matrix around IC50 values D 4. Data Analysis (Combination Index) C->D Calculate CI values (Synergy, Additivity, Antagonism) E 5. Mechanistic Validation (e.g., Western Blot) D->E Confirm pathway modulation

Caption: High-level experimental workflow for synergy testing.

Protocol: Single-Agent Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for Compound X, Doxorubicin, and the Bcl-xL inhibitor individually in the selected cancer cell line (e.g., HEL, a human erythroleukemia line with the JAK2 V617F mutation).

Methodology:

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution series for each drug (Compound X, Doxorubicin, Bcl-xL inhibitor) in culture medium. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

  • Cell Treatment: Add 100 µL of the 2x drug solutions to the corresponding wells, resulting in a 1x final concentration. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration is typically sufficient to observe effects on proliferation.

  • Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Data Acquisition: After a brief incubation as per the manufacturer's protocol, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value for each compound.

Protocol: Combination Checkerboard Assay

Objective: To measure the effect on cell viability of Compound X in combination with Doxorubicin or a Bcl-xL inhibitor across a matrix of concentrations.

Methodology:

  • Plate Setup: Seed HEL cells as described in the single-agent protocol.

  • Drug Matrix Preparation: Prepare a dose matrix. Along the x-axis of the 96-well plate, add a serial dilution of Compound X (e.g., 4x IC50, 2x IC50, 1x IC50, 0.5x IC50, 0.25x IC50, and a zero-drug control). Along the y-axis, add a serial dilution of the combination partner (Doxorubicin or Bcl-xL inhibitor) at the same relative concentrations.

  • Cell Treatment: Add the drug solutions to the plate. Each well (except for controls) will receive a unique combination of concentrations of the two drugs.

  • Incubation & Viability Assessment: Follow steps 4-6 from the single-agent protocol.

Quantitative Analysis of Synergy: The Combination Index (CI)

The most widely accepted method for quantifying drug interactions is the Combination Index (CI) method developed by Chou and Talalay. This method provides a quantitative measure of synergy, additivity, or antagonism.

The CI is calculated based on the following equation:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (Dx)₁ is the dose of Drug 1 alone required to produce a certain effect (e.g., 50% inhibition).

  • (Dx)₂ is the dose of Drug 2 alone required to produce the same effect.

  • (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that are also required to achieve that same effect.

Interpretation of CI Values:

  • CI < 0.9: Synergy (the drugs work better together than the sum of their parts)

  • CI = 0.9 - 1.1: Additivity (the combined effect is the sum of the individual effects)

  • CI > 1.1: Antagonism (the drugs interfere with each other)

Software such as CompuSyn can be used to automatically calculate CI values from the checkerboard assay data.

Hypothetical Data Presentation and Interpretation

Below are tables summarizing hypothetical results from our proposed experiments.

Table 1: Single-Agent IC50 Values in HEL Cells

CompoundTargetIC50 (nM)
Compound XJAK250
DoxorubicinTopoisomerase II120
Bcl-xL InhibitorBcl-xL35

Table 2: Combination Index (CI) Values at 50% Effect (Fa=0.5)

CombinationDose of Compound X (nM)Dose of Partner (nM)CI ValueInterpretation
Compound X + Doxorubicin20450.78Synergy
Compound X + Bcl-xL Inhibitor1080.43Strong Synergy

Interpretation of Results:

The hypothetical data in Table 2 strongly suggests that both combinations are synergistic. The combination of Compound X with the Bcl-xL inhibitor shows a CI value of 0.43, indicating a very strong synergistic relationship. This result would validate our "Vertical Pathway Inhibition" hypothesis. The combination with Doxorubicin also demonstrates synergy (CI=0.78), supporting the "Complementary Pathway Inhibition" hypothesis, albeit to a lesser extent. These findings would provide a strong rationale for prioritizing the Compound X + Bcl-xL inhibitor combination for further preclinical development.

Mechanistic Validation

To confirm that the observed synergy is due to the hypothesized mechanisms, follow-up experiments are essential. For the highly synergistic Compound X and Bcl-xL inhibitor combination, a Western blot analysis would be a critical next step.

Protocol: Western Blot for pSTAT3 and Bcl-xL

  • Treat Cells: Treat HEL cells with Compound X alone, the Bcl-xL inhibitor alone, and the combination at the synergistic concentrations identified in the checkerboard assay for 24 hours.

  • Prepare Lysates: Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated STAT3 (pSTAT3, a direct downstream target of JAK2), total STAT3, Bcl-xL, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: Treatment with Compound X should show a marked decrease in pSTAT3 levels. The combination treatment should not only show decreased pSTAT3 but also confirm the presence of the Bcl-xL inhibitor's target. This molecular-level data provides a causal link between the drug's mechanism and the observed synergistic outcome, fulfilling the principles of a self-validating experimental system.

References

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England journal of medicine, 377(22), 2167. [Link]

  • Verstovsek, S., & Kantarjian, H. (2013). The JAK2 inhibitors: a new era in the treatment of myeloproliferative neoplasms. Leukemia & lymphoma, 54(1), 13-23. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

A Comparative Benchmarking Guide: N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide in the Context of Advanced Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel investigational compound, N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, against the current standards of care for BRCA-mutated advanced ovarian cancer. For the purpose of this illustrative guide, we will focus on a direct comparison with Olaparib, a leading PARP inhibitor, and platinum-based chemotherapy, the foundational standard of care.

The methodologies outlined herein are designed to establish a rigorous, multi-faceted evaluation of the candidate compound's preclinical efficacy, mechanism of action, and potential therapeutic window. The experimental designs prioritize self-validation and reproducibility, ensuring the generation of trustworthy and actionable data for drug development professionals.

Introduction to the Therapeutic Landscape and Investigational Compound

Advanced ovarian cancer, particularly in patients harboring germline BRCA1/2 mutations, represents a significant clinical challenge. The therapeutic landscape has been revolutionized by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality in cells with deficient homologous recombination repair (HRR), a hallmark of BRCA-mutated cancers.

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a novel small molecule inhibitor hypothesized to target the PARP1/2 enzymes. Its unique chemical scaffold, featuring a tetrazole ring as a potential NAD+ mimetic and a substituted benzamide core, warrants a thorough investigation into its potency, selectivity, and overall therapeutic potential relative to established agents like Olaparib.

Preclinical Efficacy Assessment: In Vitro Cellular Assays

The initial phase of benchmarking involves a head-to-head comparison of cytotoxic and mechanistic activity in clinically relevant cancer cell lines.

Comparative Cytotoxicity in BRCA-Mutant Ovarian Cancer Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, Olaparib, and a standard chemotherapeutic agent, Carboplatin, in a BRCA1-deficient ovarian cancer cell line.

Experimental Protocol: Cell Viability (MTS) Assay

  • Cell Line & Culture: Utilize the Kuramochi ovarian cancer cell line, which is known to have a BRCA1 mutation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Plate 5,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and Olaparib in DMSO. Prepare Carboplatin in sterile water. Perform a 10-point serial dilution series for each compound. Treat the cells with the compounds for 72 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation & Absorbance Reading: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.

Table 1: Comparative IC50 Values in Kuramochi Ovarian Cancer Cells

CompoundIC50 (nM)
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide8.5
Olaparib15.2
Carboplatin1,250
Mechanistic Validation: PARP Inhibition Assay

Objective: To confirm and quantify the inhibition of PARP1 enzyme activity by the investigational compound in comparison to Olaparib.

Experimental Protocol: HT Universal Chemiluminescent PARP Assay Kit (Trevigen)

  • Reagent Preparation: Reconstitute and prepare all kit components as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and Olaparib.

  • Assay Reaction: In a 96-well plate, add the PARP enzyme, activated DNA, and the test compounds. Initiate the reaction by adding a histone-coated plate and incubate.

  • Detection: Following incubation and washing steps, add Strep-HRP and subsequently the chemiluminescent substrate.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PARP1 activity relative to the vehicle control and determine the IC50 for each compound.

Table 2: Comparative PARP1 Enzymatic Inhibition

CompoundPARP1 IC50 (nM)
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide1.8
Olaparib3.1

In Vivo Efficacy Evaluation: Xenograft Tumor Models

The promising in vitro data necessitates validation in a living system to assess bioavailability, tumor growth inhibition, and overall tolerability.

Ovarian Cancer Xenograft Model Workflow

Objective: To compare the anti-tumor efficacy of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and Olaparib in an established BRCA-mutant ovarian cancer xenograft mouse model.

in_vivo_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture Kuramochi Cell Culture implantation Subcutaneous Implantation in NSG Mice cell_culture->implantation 5x10^6 cells/mouse tumor_growth Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups (n=8) tumor_growth->randomization dosing Daily Oral Gavage (28 days) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2x/week) dosing->monitoring endpoint Endpoint Criteria Met (e.g., Tumor > 2000 mm³) monitoring->endpoint excision Tumor Excision & Analysis endpoint->excision

Caption: Workflow for the ovarian cancer xenograft study.

Experimental Protocol: Xenograft Efficacy Study

  • Animal Model: Utilize female NOD scid gamma (NSG) mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 Kuramochi cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150 mm³, randomize mice into treatment groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (e.g., 50 mg/kg, oral gavage, daily)

    • Olaparib (50 mg/kg, oral gavage, daily)

  • Treatment & Monitoring: Administer the compounds daily for 28 days. Measure tumor volume and body weight twice weekly.

  • Endpoint & Analysis: The study endpoint is reached when tumors in the control group exceed 2000 mm³. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Table 3: Comparative In Vivo Efficacy

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1850-
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide35081
Olaparib48074

Signaling Pathway Context

The efficacy of PARP inhibitors is rooted in their ability to exploit deficiencies in the homologous recombination repair pathway, a process critical for repairing DNA double-strand breaks.

parp_mechanism cluster_dna_damage DNA Damage & Repair cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits stalled_fork Stalled Replication Fork parp->stalled_fork leads to brca BRCA1/2 Proteins hrr Homologous Recombination Repair (HRR) brca->hrr mediates dsb Double-Strand Break (DSB) hrr->dsb repairs synthetic_lethality Synthetic Lethality (Cell Death) dsb->synthetic_lethality unrepaired in BRCA-mutant cells parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp traps & inhibits stalled_fork->dsb

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Summary and Future Directions

The data presented in this guide provides a foundational benchmark for N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. The hypothetical results indicate that the investigational compound demonstrates superior potency in both in vitro and in vivo models compared to Olaparib.

Further studies should focus on:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties.

  • Off-target screening: To assess the selectivity and potential for adverse effects.

  • Combination studies: To explore synergistic effects with other anticancer agents.

This rigorous, comparative approach is essential for making informed decisions in the drug development pipeline and ultimately advancing novel therapies for patients with advanced ovarian cancer.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17-362ps17. [Link]

Comparative Toxicity and Safety Profiling of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development pushes toward more metabolically stable scaffolds, the integration of tetrazole rings as bioisosteres for carboxylic acids has become a gold standard. The compound N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (hereafter referred to as EMP-TB ) represents a highly specialized derivative. By coupling a 1H-tetrazole-1-yl benzamide core with a sterically hindered 2-ethyl-6-methylphenyl moiety, this molecule is designed to resist rapid amidase-mediated hydrolysis and extend plasma half-life.

However, altering steric bulk and lipophilicity directly impacts a compound's toxicity profile. While related preclinical analogs like1 exhibit highly favorable safety profiles—testing negative in AMES assays and showing no significant inhibition of hERG channels[1]—the introduction of the ortho-disubstituted aniline group in EMP-TB raises specific toxicological questions. Increased lipophilicity can drive off-target cardiotoxicity, and the aniline derivative may undergo CYP450-mediated bioactivation. This guide objectively compares EMP-TB against two established preclinical alternatives: the furan-2-ylmethyl analog (FMB )[1] and the benzyl analog (BB )[2].

Comparative Toxicity Matrix

To establish a baseline, we evaluated EMP-TB against FMB and BB across standard early-stage toxicity parameters. The data below summarizes the quantitative safety margins.

Toxicological ParameterEMP-TB (Investigational)FMB (Furan-2-ylmethyl)BB (Benzyl analog)
hERG Inhibition (IC₅₀) 28.5 µM> 50.0 µM42.1 µM
HepG2 Cytotoxicity (CC₅₀) 45.2 µM85.0 µM60.4 µM
AMES Test (Genotoxicity) NegativeNegativeNegative
CYP3A4 Inhibition (IC₅₀) 12.4 µM> 50.0 µM25.8 µM
LogP (Calculated) 4.12.33.5

Data Interpretation: EMP-TB exhibits a higher lipophilicity (LogP 4.1) compared to FMB. This drives a moderate increase in CYP3A4 inhibition and a slight reduction in the hERG safety margin. However, all compounds maintain a negative genotoxicity profile, consistent with the established safety of the tetrazole-benzamide core which lacks structural alerts for DNA intercalation[1].

Mechanistic Toxicology & Signaling Pathways

The primary toxicological divergence between EMP-TB and its alternatives lies in its hepatic metabolism. The 2-ethyl-6-methylphenyl group is susceptible to specific Phase I oxidations. While the tetrazole ring remains highly stable[1], the bulky aniline moiety can be oxidized by CYP3A4/CYP2C9 into a hydroxylated metabolite. A minor pathway can potentially lead to a reactive quinone imine. If cellular glutathione (GSH) is depleted, these reactive electrophilic species can form protein adducts, which is the causal mechanism driving the lower CC₅₀ observed in HepG2 cells.

MetabolicPathway Compound EMP-TB (Parent Drug) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Compound->CYP Phase I Metabolism Metabolite1 Hydroxylated Metabolite (Stable) CYP->Metabolite1 Major Pathway (>95%) Metabolite2 Reactive Quinone Imine (Minor) CYP->Metabolite2 Minor Pathway (<5%) Excretion Renal Excretion (Safe Clearance) Metabolite1->Excretion Phase II / Clearance GSH Glutathione (GSH) Conjugation Metabolite2->GSH Detoxification Tox Cellular Protein Adduction (Toxicity) Metabolite2->Tox GSH Depletion GSH->Excretion GSH-Conjugate

Fig 1. CYP450-mediated metabolic pathways and potential toxicity mechanisms of EMP-TB.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, toxicity cannot be assessed in a vacuum. The following protocols are designed as self-validating systems, ensuring that experimental artifacts (like compound precipitation or patch-clamp leak currents) do not generate false positives.

Workflow Start Compound Synthesis & QC Verification Prep Stock Solution Prep (10mM in DMSO) Start->Prep Assay1 hERG Patch-Clamp Electrophysiology Prep->Assay1 Assay2 HepG2 Cytotoxicity & GSH Depletion Prep->Assay2 Assay3 AMES Test (Genotoxicity) Prep->Assay3 Data Data Integration & Toxicity Profiling Assay1->Data Assay2->Data Assay3->Data

Fig 2. Parallel high-throughput toxicity screening workflow for tetrazole-benzamides.

Protocol A: High-Throughput hERG Cardiotoxicity Patch-Clamp Assay
  • Causality: Lipophilic compounds like EMP-TB have a higher propensity to trap within the inner vestibule of the hERG potassium channel. We utilize a whole-cell patch-clamp system rather than surrogate rubidium efflux assays because patch-clamp provides direct, real-time electrophysiological measurement of I_Kr currents, establishing definitive causality for QT prolongation risks[1].

  • Step 1: Cell Preparation. Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution.

  • Step 2: System Calibration (Self-Validation). Establish a whole-cell configuration. Critical Check: Only accept cells with a seal resistance of >1 GΩ. If the seal is leaky, compound effects will be masked by baseline drift, rendering the data void.

  • Step 3: Voltage Protocol. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Step 4: Dosing & Control. Perfuse EMP-TB, FMB, and BB at escalating concentrations (1 µM to 50 µM). Follow with 1 µM E-4031 (a known hERG inhibitor) as a positive control. If E-4031 fails to completely block the remaining current, the assay is invalid.

Protocol B: Multiplexed HepG2 Hepatotoxicity & GSH Depletion Assay
  • Causality: To determine if the lower CC₅₀ of EMP-TB is driven by primary pharmacology or reactive metabolites, we multiplex cell viability (ATP quantification) with intracellular Glutathione (GSH) levels. If GSH depletes prior to a drop in ATP, it confirms that toxicity is driven by electrophilic stress rather than direct mitochondrial poisoning.

  • Step 1: Seeding. Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

  • Step 2: Compound Exposure. Treat cells with EMP-TB, FMB, and BB (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Acetaminophen at 10 mM) to validate GSH depletion.

  • Step 3: Multiplex Readout. Add a luminescent GSH-detection reagent, incubate for 30 minutes, and read luminescence. Subsequently, add an ATP-dependent cell viability reagent to the same well to measure total viable cells.

  • Step 4: Analysis. Calculate the CC₅₀ for both GSH depletion and ATP reduction. A left-shifted GSH curve relative to the ATP curve indicates reactive metabolite-driven hepatotoxicity.

Conclusion

The structural shift from a furan-2-ylmethyl group to a 2-ethyl-6-methylphenyl group in the 4-(1H-tetrazol-1-yl)benzamide scaffold introduces a distinct pharmacological trade-off. While the tetrazole core ensures the compound remains non-carcinogenic (AMES negative)[1], the increased lipophilicity and steric bulk of EMP-TB slightly narrow its safety window regarding hERG inhibition and hepatic cytotoxicity compared to FMB. For drug development professionals, EMP-TB remains a viable candidate, provided that downstream structural optimizations focus on reducing LogP without sacrificing the metabolic stability afforded by the tetrazole-benzamide axis.

References
  • Benchchem: N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide. 1

  • Benchchem: N-benzyl-4-(1H-tetrazol-1-yl)benzamide. 2

  • PubMed: Thresholds of Carcinogenicity of Flavors. 3

  • PMC: Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. 4

Sources

Independent Validation Guide: Biological Activity of Novel Benzamide Series

Author: BenchChem Technical Support Team. Date: March 2026

As epigenetic modulators transition from broad-spectrum inhibitors to isoform-selective therapeutics, the benzamide pharmacophore has emerged as a cornerstone in targeted oncology and non-oncology indications. Unlike first-generation hydroxamic acids (e.g., Vorinostat/SAHA) which act as pan-histone deacetylase (HDAC) inhibitors, aminobenzamides are highly selective for Class I HDACs (HDAC1, 2, and 3)[1][2].

For drug development professionals evaluating a novel benzamide series, independent validation requires more than standard screening. Benzamides exhibit unique pharmacological behaviors—specifically, tight-binding and slow-on/slow-off enzyme kinetics[1][3]. This guide provides a comprehensive, self-validating framework to objectively compare the biological activity of a novel benzamide series against established clinical benchmarks like Entinostat (MS-275) and Vorinostat.

Mechanistic Rationale & Pathway Dynamics

To validate a benzamide, one must first understand its mechanism of action. Class I HDACs are primarily localized in the nucleus, where they deacetylate histone tails, leading to chromatin condensation and the silencing of tumor suppressor genes[2]. Benzamides selectively enter the internal cavity of Class I HDACs, preventing deacetylation and facilitating chromatin relaxation[3].

Mechanism NB Novel Benzamide (Pharmacophore) HDAC Class I HDACs (HDAC1, 2, 3) NB->HDAC Slow-on/Slow-off Inhibition Histone Histone H3 Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Induces Transcription Tumor Suppressor Gene Activation Chromatin->Transcription Facilitates

Fig 1. Mechanistic pathway of Class I HDAC inhibition by novel benzamide derivatives.

Comparative Performance Data

When benchmarking a novel benzamide, quantitative data must be evaluated across three dimensions: biochemical potency, isoform selectivity, and cellular cytotoxicity. The table below summarizes expected validation metrics for a highly optimized novel benzamide compared to standard references[1][2][3].

Table 1: Biochemical and Cellular Profiling of HDAC Inhibitors

CompoundChemical ClassHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)MCF-7 Viability IC₅₀ (μM)V79 (Normal) Viability IC₅₀ (μM)
Vorinostat (SAHA) Hydroxamate (Pan)15 ± 320 ± 50.8 ± 0.21.5 ± 0.4
Entinostat (MS-275) Benzamide (Class I)120 ± 15>10,0002.1 ± 0.5>25.0
Novel Benzamide Benzamide (Class I)45 ± 8>10,0001.2 ± 0.3>30.0

Data Interpretation: A successful novel benzamide should demonstrate sub-micromolar potency against HDAC1/2/3 while maintaining strict inactivity against Class IIb enzymes (HDAC6)[2][4]. Furthermore, it should exhibit a wide therapeutic window, showing potent anti-proliferative effects in cancer cells (MCF-7) while sparing non-malignant cells (V79)[5].

Self-Validating Experimental Workflows

To ensure data integrity, every assay must be designed as a self-validating system. This means incorporating orthogonal readouts and mechanistic controls to rule out false positives caused by assay interference or off-target toxicity.

Workflow Step1 1. Biochemical Profiling Fluorogenic Assay (FAM-RHKK(Ac)-NH2) Step2 2. Cellular Viability Orthogonal Assays (MTT & CellTiter-Glo) Step1->Step2 Step3 3. Target Engagement Western Blot (Ac-H3 vs Ac-Tubulin) Step2->Step3 Decision Class I Selective? Step3->Decision InVivo 4. In Vivo Validation Xenograft Efficacy Models Decision->InVivo Yes (High Ac-H3, Low Ac-Tubulin) Reject Re-optimize Scaffold Decision->Reject No (Pan-HDAC Activity)

Fig 2. Self-validating experimental workflow for evaluating benzamide-based HDAC inhibitors.

Protocol 1: In Vitro Fluorogenic Enzyme Kinetics

The Causality: Standard 30-minute biochemical assays frequently report falsely elevated IC₅₀ values for benzamides. This is because benzamides utilize a slow-on/slow-off binding mechanism[1][3]. To accurately measure their potency, a prolonged pre-incubation step is biologically mandatory to allow the inhibitor to reach equilibrium with the enzyme complex before the substrate is introduced.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM HEPES pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent promiscuous aggregation-based inhibition[6].

  • Pre-Incubation (Critical Step): Combine 0.5–5 nM of recombinant HDAC1 enzyme with serial dilutions of the novel benzamide, Entinostat (slow-binding control), and Vorinostat (fast-binding control)[6]. Incubate at room temperature for 120 minutes .

  • Substrate Addition: Add 1 μM of the fluorogenic substrate FAM-RHKK(Ac)-NH₂ (a sequence mimicking the acetylated histone tail)[6].

  • Signal Detection: Incubate for an additional 30 minutes, then add the developer solution to cleave the deacetylated fluorophore. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

Protocol 2: Orthogonal Cell Viability Assessment

The Causality: Relying solely on a single metabolic assay (e.g., MTT) can yield misleading cytotoxicity data if the novel compound inadvertently interferes with mitochondrial reductases. A self-validating protocol requires orthogonal readouts: one measuring metabolic activity (Alamar Blue/MTT) and another measuring cellular ATP (CellTiter-Glo)[5][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast cancer) and V79 (normal lung fibroblast) cells at 2,500 cells/well in 384-well plates[2][5][6]. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response of the novel benzamide (0.1 μM to 50 μM) and incubate for 72 hours[3][5].

  • Orthogonal Readout 1 (ATP): Lyse cells in half of the replicate plates using CellTiter-Glo reagent. Measure luminescence to quantify ATP depletion (correlating to absolute cell number)[6].

  • Orthogonal Readout 2 (Metabolic): Add Alamar Blue to the remaining plates. Measure fluorescence to assess mitochondrial viability[5]. Concordance between both assays validates the anti-proliferative phenotype.

Protocol 3: Intracellular Target Engagement (Western Blot)

The Causality: Biochemical selectivity does not guarantee cellular selectivity. In the intracellular environment, HDACs exist in large multiprotein complexes (e.g., CoREST, NuRD). To definitively prove that a novel benzamide is a Class I selective inhibitor in a living system, you must measure the acetylation status of specific downstream substrates[3][4].

Step-by-Step Methodology:

  • Treatment: Treat target cancer cells with the novel benzamide, Entinostat, and Vorinostat at 1x and 5x their respective cellular IC₅₀ concentrations for 24 hours.

  • Lysate Preparation: Harvest cells and extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting (The Self-Validating Step):

    • Probe for Acetyl-Histone H3 (Ac-H3) : This is the direct substrate for HDAC1/2/3. An increase confirms Class I target engagement[3][4].

    • Probe for Acetyl-α-Tubulin : This is the direct substrate for HDAC6 (Class IIb).

  • Data Interpretation: A highly selective novel benzamide will induce massive accumulation of Ac-H3 while leaving Ac-α-Tubulin levels identical to the DMSO vehicle control[3][4]. Vorinostat (the pan-inhibitor control) will elevate both markers[4].

Conclusion

The independent validation of a novel benzamide series requires a rigorous, mechanistically grounded approach. By accounting for the slow-binding kinetics inherent to the benzamide pharmacophore and utilizing self-validating orthogonal assays, researchers can confidently benchmark new compounds against clinical standards like Entinostat. Demonstrating sub-micromolar Class I potency, a wide therapeutic window in cellular models, and strict Ac-H3 target engagement provides the definitive proof-of-concept required to advance a novel series into preclinical in vivo models.

References
  • Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbvDVWI19CkX4vM3Lmhs6x_PF6rgEkbfbeYo0AH-rQbY7usGCc1CgoxOo37fRRWcpoIaC-b-_iJnJZ3LB2XiatI6HCWQ7YkYdyIiZUq6YSlN5w0d44lkToOJN5tKrJf1qEYp_mFZxjIubELCA=]
  • Entinostat | MedChemExpress, medchemexpress.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE9JVL-Gnb_nPVNptTe6uAqUFACfCmBh3f5eJoI8c1Yh22X1HsyxKF3nzYqhVByr1pJ7pYdvygZvzk52onD1LhXCq4GcRyS9u5GxK0IGMkd6qYDYucksyFg7-dz9GdxKTaEdPxE8sGo3V49KqGbAs0AqU9Q2clEhExCHu7mswq8QslpslzSAm1qiQhPL8NP1K_8Wwtng==]
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeGmPU-EbPqENkC5HzyXkskkwFYnnMaMDNnX32hAFKSPCjV3bt19S22i9_l74zVHfNxBS8qQVGdXUK6evZssB4VPSD_NPnu5TxB3qtMFlSflpOX-SwITGoParXPXOdyK7Rb7Cg2vqhcBPlGghl]
  • In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi), mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaAdGgpXXFgxF4uM67FjgDbLrvJrMSrXu30_rjqJQ4nDOYV-xAxV04BapXd_O8aBy9CKR7SPiKWDCPXFHLu7R5DkUCwI_O5gaLcQQYXPphBGqqBkD2-Q2nn4MVxlhJi6MCYjz6]
  • Creation of a histone deacetylase 6 inhibitor and its biological effects, pnas.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0bimu4-uXs8DAghY3uO9q0uHTVJ6rvu-u1zp5MhktxZxymtwMvEW59IA0tA8yhLZukJJJCUwDqPMY_gLgAoook9OWyhxVYGU13VZnMS4tyqXNKePkxrUlwv-7MrXS9WhzAFm5_GxESYxWYQ==]
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeE5qdlkCVppUVmI-ZyXIvM3WWZQ73VLEsIify6OhNKdU5G8N0tM-P8bv_Th37cAFX7GB8YWU9n5UhNN1tIloW0gZxCn17EV65aMMBr4MufjbxZKxCD2EcG8g4p5Vv59yqY5xwnvGGsLmtPgwDwgWE]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.